2-(3-Hydroxypropyl)aminopyridine

Vue d'ensemble

Description

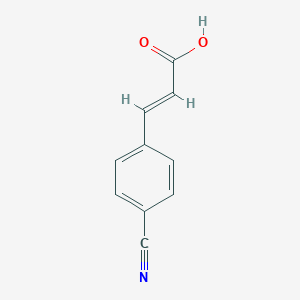

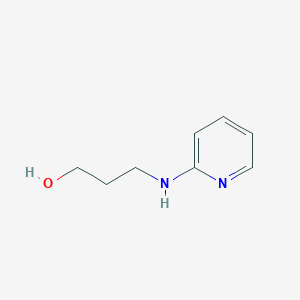

2-(3-Hydroxypropyl)aminopyridine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de diverses molécules biologiques

La 2-aminopyridine est une entité simple, de faible poids moléculaire et parfaitement fonctionnalisée, connue pour la synthèse de diverses molécules biologiques . De nombreuses entreprises pharmaceutiques dans le monde visent à synthétiser des molécules de faible poids moléculaire à utiliser comme pharmacophores contre diverses cibles biologiques .

Découverte de médicaments

Le principal avantage de cette entité est sa conception simple, qui peut être utilisée pour produire des produits uniques avec un minimum de réactions secondaires . De plus, le poids exact des composés synthétisés est faible, ce qui permet une identification facile des métabolites responsables de la toxicité dans les programmes de découverte de médicaments .

Synthèse sans catalyseur

Une synthèse rapide et efficace de dérivés de la 2-aminopyridine, via la méthode à quatre composants sans catalyseur, a été décrite . Ce protocole fournit une approche simple et pratique pour obtenir des 2-aminopyridines fonctionnalisées à partir de substrats facilement disponibles dans des conditions sans solvant .

Synthèse de composés hétérocycliques azotés

Les échafaudages de 2-aminopyridines constituent une classe importante de composés hétérocycliques azotés présentant un large éventail d'activités biologiques . Les réactions multicomposants (RMC) sont des méthodes utiles pour la construction de composés hétérocycliques azotés .

Synthèse de composés β-aminocarbonylés

Une procédure pratique, efficace et sans catalyseur assistée par micro-ondes est décrite pour la synthèse de dérivés de la 1,3-diphényl-3-(pyridin-2-ylamino)propan-1-one par addition de Michael de la 2-aminopyridine aux chalcones . Des composés β-aminocarbonylés présentant un large éventail d'activités biologiques et de propriétés pharmacologiques telles que des propriétés anticancéreuses, antibactériennes et antifongiques ont été rapportés <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1

Mécanisme D'action

Target of Action

It’s known that pyridine derivatives are used in the synthesis of diverse biological molecules . They are often used as pharmacophores against various biological targets .

Mode of Action

Aminopyridines, in general, are known to inhibit certain axonal potassium channels, thereby prolonging the duration of action potentials in axons due to delayed repolarization

Biochemical Pathways

For instance, 3-hydroxypropionic acid, a compound structurally similar to 2-(3-Hydroxypropyl)aminopyridine, is known to participate in autotrophic carbon dioxide (CO2) assimilation pathway .

Pharmacokinetics

A study on a similar compound, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-ap), showed that gender was associated with volume of distribution, and the number of cycles administered was associated with clearance .

Result of Action

Based on the general properties of aminopyridines, it can be speculated that the compound may affect the duration of action potentials in axons, potentially influencing nerve conduction .

Action Environment

It’s known that the success of suzuki–miyaura (sm) cross-coupling, a reaction often used in the synthesis of pyridine derivatives, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Analyse Biochimique

Biochemical Properties

It is known that aminopyridines, a class of compounds to which 2-(3-Hydroxypropyl)aminopyridine belongs, are known for the synthesis of diverse biological molecules . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

It is speculated that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that aminopyridines can inhibit voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters .

Temporal Effects in Laboratory Settings

It is known that aminopyridines can rapidly restore ventilation and respiration and reverse respiratory acidosis when administered to mice at terminal stages of botulism .

Dosage Effects in Animal Models

Studies on aminopyridines have shown that they restore ventilation in a dose-dependent manner, producing significant improvements in ventilatory parameters within 10 minutes .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Aminopyridines are known to participate in various metabolic processes .

Transport and Distribution

It is known that aminopyridines can cross the blood-brain barrier more readily .

Subcellular Localization

Aminopyridines are known to inhibit certain axonal potassium channels, thereby prolonging the duration of action potentials in axons .

Propriétés

IUPAC Name |

3-(pyridin-2-ylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c11-7-3-6-10-8-4-1-2-5-9-8/h1-2,4-5,11H,3,6-7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTQBQLTBUGHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464994 | |

| Record name | 2-(3-Hydroxypropyl)aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19068-80-5 | |

| Record name | 2-(3-Hydroxypropyl)aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt](/img/structure/B97918.png)

![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)

![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)